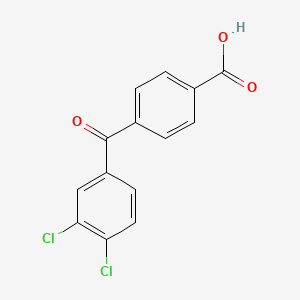

4-(3,4-Dichlorobenzoyl)benzoic acid

Description

4-(3,4-Dichlorobenzoyl)benzoic acid is a synthetic aromatic compound featuring a benzoic acid backbone substituted at the para position with a 3,4-dichlorobenzoyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The electron-withdrawing chlorine atoms enhance the acidity of the carboxylic acid group (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2) . Its synthesis often involves coupling reactions between substituted benzoyl chlorides and benzoic acid derivatives, with reported yields exceeding 80% under optimized conditions .

Properties

Molecular Formula |

C14H8Cl2O3 |

|---|---|

Molecular Weight |

295.1 g/mol |

IUPAC Name |

4-(3,4-dichlorobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H8Cl2O3/c15-11-6-5-10(7-12(11)16)13(17)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19) |

InChI Key |

VGKDIWWUOQYGSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 4-(3,4-Dichlorobenzoyl)benzoic acid exhibit notable antimicrobial activity. For instance, hydrazone derivatives synthesized from this compound have shown significant efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis . The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Anti-inflammatory and Anticancer Activities

In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory and anticancer activities. Some derivatives have demonstrated promising results in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. This makes them potential candidates for further development as therapeutic agents in oncology .

Therapeutic Applications

Anesthetic Properties

The compound has been explored for its anesthetic properties as well. Certain esters derived from 3,4-dichlorobenzoic acid have been reported to possess analgesic effects with lower toxicity compared to traditional anesthetics like procaine. These esters can be used for intravenous administration to relieve pain associated with severe injuries or cancer .

Potential Use in Drug Formulations

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various hydrazone derivatives of this compound revealed that some compounds exhibited significant inhibition zones against Gram-positive bacteria. The results indicated that modifications to the side chains could enhance antimicrobial potency . -

Cancer Cell Line Testing

In vitro testing on cancer cell lines demonstrated that certain derivatives of this compound induced apoptosis effectively. The study highlighted the importance of substituent groups on the benzene rings in modulating biological activity .

Summary Table of Applications

| Application Type | Description | Example Findings |

|---|---|---|

| Antimicrobial | Effective against E. coli and B. subtilis | Significant inhibition zones observed |

| Anti-inflammatory | Potential use as an anti-inflammatory agent | Inhibition of inflammatory markers |

| Anesthetic | Lower toxicity compared to traditional anesthetics | Effective pain relief |

| Cancer Treatment | Induces apoptosis in cancer cells | Promising results in cell line tests |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic Acid (Compound 14): Structure: Incorporates a bromine atom at the para position and an amide-linked 3,4-dichlorobenzoyl group at the ortho position. This compound exhibited antitubercular activity but with a lower synthesis yield (23%) compared to the target compound .

2-(3,4-Dichlorobenzylthio)benzoic Acid :

- Structure : Features a thioether-linked 3,4-dichlorobenzyl group instead of a benzoyl moiety.

- Properties : The sulfur atom enhances lipophilicity (logP ~3.5) and may participate in redox reactions. This compound is explored as a protease inhibitor due to its ability to form disulfide bonds .

- Key Difference : The thioether linkage reduces electron-withdrawing effects, resulting in a weaker carboxylic acid (pKa ~4.5) compared to the target compound .

Functional Group Modifications

- 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic Acid: Structure: Contains a 3,5-dichlorobenzamido group and an additional hydroxyl group at the ortho position. This compound is used in chelating resin formulations .

- 4-(2,4-Dichlorobenzoyl)-1H-pyrrole-2-carboxylic Acid (TK30): Structure: Replaces the benzene ring of benzoic acid with a pyrrole heterocycle. Properties: The pyrrole ring enhances π-π stacking interactions and confers selectivity for GluN3-containing NMDA receptors. TK30 acts as a non-competitive antagonist with an IC50 of 12 μM . Key Difference: The heterocyclic core increases metabolic stability but reduces acidity (pKa ~3.8) due to decreased electron withdrawal .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Procedure :

-

3,4-Dichlorobenzoic acid (10 mmol) is refluxed with excess thionyl chloride (SOCl₂, 20 mmol) and catalytic DMF (0.1 eq) in anhydrous dichloromethane (DCM) for 4–6 hours.

-

Post-reaction, excess SOCl₂ is removed via distillation, yielding 3,4-dichlorobenzoyl chloride as a pale-yellow liquid.

Data :

Oxalyl Chloride Method

Procedure :

-

3,4-Dichlorobenzoic acid is treated with oxalyl chloride (2 eq) in DCM at 0°C for 1 hour, followed by stirring at room temperature for 3 hours.

-

Solvent evaporation yields the acyl chloride.

Data :

Friedel-Crafts Acylation of Methyl Benzoate

The benzoyl group is introduced via electrophilic aromatic substitution.

Reaction Conditions

Procedure :

-

Methyl benzoate (1 eq) is dissolved in DCM under N₂.

-

3,4-Dichlorobenzoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) are added sequentially at 0°C.

Workup :

-

The reaction is quenched with ice-cold HCl (1M), and the organic layer is washed with NaHCO₃ and brine.

-

Methyl 4-(3,4-dichlorobenzoyl)benzoate is isolated via column chromatography (hexane/ethyl acetate).

Data :

Hydrolysis of Methyl Ester to Carboxylic Acid

The final step involves saponification of the ester.

Alkaline Hydrolysis

Procedure :

-

Methyl 4-(3,4-dichlorobenzoyl)benzoate (1 eq) is refluxed with NaOH (2 eq) in methanol/water (3:1) for 6 hours.

-

Acidification with HCl (6M) precipitates the product, which is filtered and recrystallized from ethanol.

Data :

Alternative Methods and Comparative Analysis

Ullmann Coupling and Limitations

Ullmann-type couplings require pre-functionalized substrates (e.g., iodobenzoic acid) and suffer from low yields (≤50%) in ketone-forming reactions.

Optimized Protocol Summary

The most efficient pathway combines Friedel-Crafts acylation and hydrolysis:

-

3,4-Dichlorobenzoyl Chloride Synthesis :

-

Friedel-Crafts Acylation :

-

Catalyst : AlCl₃.

-

Solvent : DCM.

-

Yield : 72%.

-

-

Ester Hydrolysis :

Total Yield : 58–62% (over three steps).

Q & A

Q. How do researchers address low yields in large-scale syntheses of halogenated benzoic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.